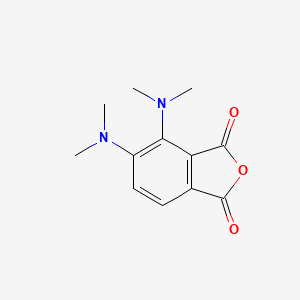
4,5-Bis(dimethylamino)-2-benzofuran-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bis(dimethylamino)-2-benzofuran-1,3-dione is a heterocyclic compound known for its unique chemical properties and potential applications in various fields. This compound features a benzofuran core with two dimethylamino groups attached at the 4 and 5 positions, and two carbonyl groups at the 1 and 3 positions. Its structure imparts significant reactivity and versatility, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(dimethylamino)-2-benzofuran-1,3-dione typically involves the cyclization of suitable aniline-type precursors. One common method is based on the Skraup reaction, which uses glycerol and sulfuric acid to facilitate the cyclization process . Another approach is the Doebner-Miller synthesis, which employs a separately prepared α,β-unsaturated carbonyl compound, such as crotonaldehyde .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, including temperature, solvent, and catalysts, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Bis(dimethylamino)-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in diol derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Diol derivatives.
Substitution: Various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
4,5-Bis(dimethylamino)-2-benzofuran-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4,5-Bis(dimethylamino)-2-benzofuran-1,3-dione involves its interaction with molecular targets through various pathways:
Comparación Con Compuestos Similares
Similar Compounds
4,5-Bis(dimethylamino)quinoline: Known for its high basicity and catalytic activity.
1,8-Bis(dimethylamino)naphthalene:
Uniqueness
4,5-Bis(dimethylamino)-2-benzofuran-1,3-dione stands out due to its unique benzofuran core, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its dual dimethylamino groups enhance its basicity and make it a versatile compound for various applications .
Propiedades
Número CAS |
114289-96-2 |
|---|---|
Fórmula molecular |
C12H14N2O3 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
4,5-bis(dimethylamino)-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C12H14N2O3/c1-13(2)8-6-5-7-9(10(8)14(3)4)12(16)17-11(7)15/h5-6H,1-4H3 |
Clave InChI |
OVDOTVCZXGAPQF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C2=C(C=C1)C(=O)OC2=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


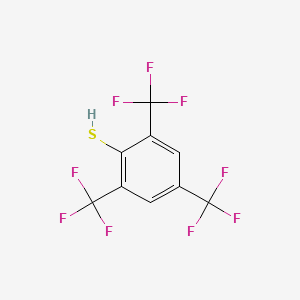
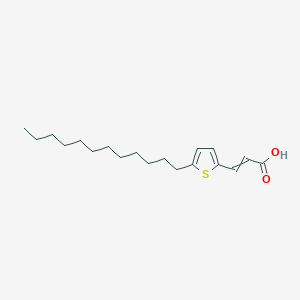


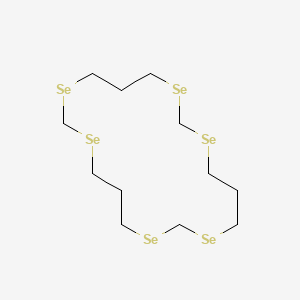
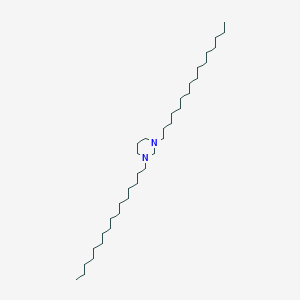
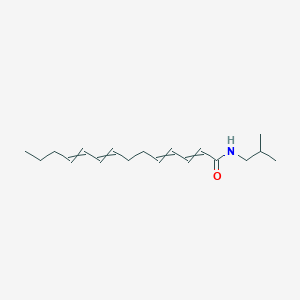
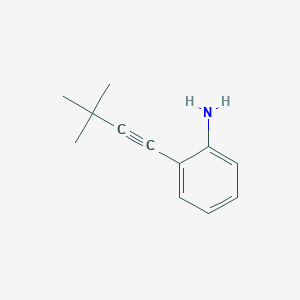
![3-[Methoxy(methyl)amino]propan-1-ol](/img/structure/B14298503.png)
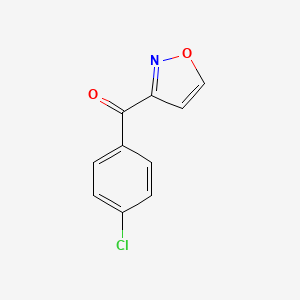

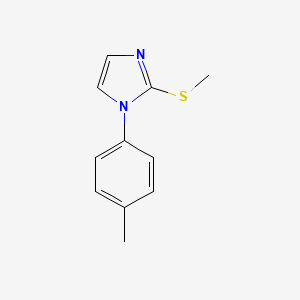
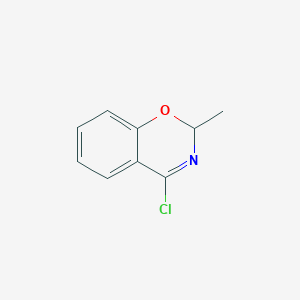
![Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-](/img/structure/B14298547.png)
